- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, Japan, , ,

Cas no 953075-90-6 (2,6-diethyl-4-methylphenylboronic acid)

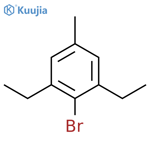

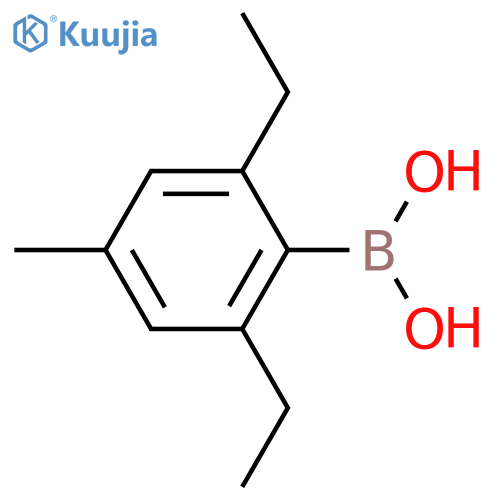

953075-90-6 structure

商品名:2,6-diethyl-4-methylphenylboronic acid

CAS番号:953075-90-6

MF:C11H17BO2

メガワット:192.062483549118

MDL:MFCD25563305

CID:1080306

PubChem ID:57437319

2,6-diethyl-4-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2,6-diethyl-4-methylphenylboronic acid

- 2,6-DIETHYL-4-METHYL-PHENYL BORONIC ACID

- BS-17961

- (2,6-diethyl-4-methylphenyl)boronicacid

- D80957

- RJIQZLJNCMHCCN-UHFFFAOYSA-N

- 953075-90-6

- MFCD25563305

- (2,6-diethyl-4-methylphenyl)boronic acid

- 2,6-diethyl-4-methylphenyl boronic acid

- AKOS037649303

- CS-0163245

- SCHEMBL450753

- EN300-2773853

- B-(2,6-Diethyl-4-methylphenyl)boronic acid (ACI)

- DB-313187

-

- MDL: MFCD25563305

- インチ: 1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3

- InChIKey: RJIQZLJNCMHCCN-UHFFFAOYSA-N

- ほほえんだ: OB(C1C(CC)=CC(C)=CC=1CC)O

計算された属性

- せいみつぶんしりょう: 192.1321599g/mol

- どういたいしつりょう: 192.1321599g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

2,6-diethyl-4-methylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-17961-5G |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | >97% | 5g |

£750.00 | 2025-02-08 | |

| Chemenu | CM430231-1g |

(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID |

953075-90-6 | 95%+ | 1g |

$195 | 2022-08-31 | |

| Chemenu | CM430231-10g |

(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID |

953075-90-6 | 95%+ | 10g |

$1025 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1199923-5g |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 95% | 5g |

$700 | 2024-07-23 | |

| abcr | AB547691-1 g |

(2,6-Diethyl-4-methylphenyl)boronic acid, 95%; . |

953075-90-6 | 95% | 1g |

€311.30 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-1g |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 97% | 1g |

¥1533.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-100mg |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 97% | 100mg |

¥344.0 | 2024-07-16 | |

| Key Organics Ltd | BS-17961-1G |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | >97% | 1g |

£252.00 | 2025-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-100mg |

2,6-diethyl-4-methylphenylboronic acid |

953075-90-6 | 97% | 100mg |

349CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-250mg |

2,6-diethyl-4-methylphenylboronic acid |

953075-90-6 | 97% | 250mg |

682CNY | 2021-05-07 |

2,6-diethyl-4-methylphenylboronic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Cyclohexanedione derivatives as novel herbicides and their preparation, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

リファレンス

- Compositions comprising pyridazinone derivative, specific herbicide, and specific safener, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

リファレンス

- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 50 min, -65 °C; 0.5 h, -65 °C

1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of 2,6-diethyl-4-methylphenylacetate, China, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Pyridazinone compound and use thereof as herbicides, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

リファレンス

- Use of pyridazinone compound for control of harmful arthropod pests, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Preparation of pyridazinones as herbicides., World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- 2-Aryl-5-heterocyclylcyclohexane-1,3-dione compounds and their use as herbicides and their preparation, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

リファレンス

- Herbicidal composition contains the pyridazinone compound, Japan, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Ethylmagnesium bromide , Magnesium Solvents: 2-Methyltetrahydrofuran ; 65 °C; 1 h, 65 °C; 65 °C → 25 °C; 25 °C → 5 °C

1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C

1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C

リファレンス

- Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam, Organic Process Research & Development, 2022, 26(8), 2407-2414

2,6-diethyl-4-methylphenylboronic acid Raw materials

2,6-diethyl-4-methylphenylboronic acid Preparation Products

2,6-diethyl-4-methylphenylboronic acid 関連文献

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

953075-90-6 (2,6-diethyl-4-methylphenylboronic acid) 関連製品

- 89787-12-2(2-Isopropylbenzeneboronic acid)

- 154549-38-9(2,4,6-Triisopropylbenzeneboronic Acid)

- 40276-63-9((2-Benzylphenyl)boronic acid)

- 90002-36-1(o-Ethylphenylboronic Acid)

- 693286-55-4(2-methyl-6-(propan-2-yl)phenylboronic acid)

- 363166-79-4(2,6-Diisopropylphenylboronic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953075-90-6)2,6-diethyl-4-methylphenylboronic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):172.0/531.0